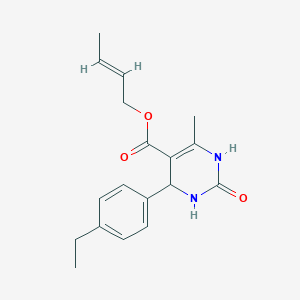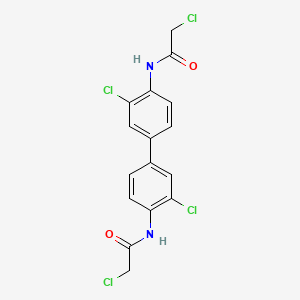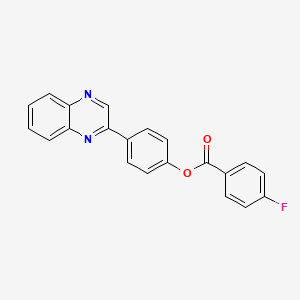![molecular formula C30H27N3O B11101856 N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11101856.png)
N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an acenaphthylene moiety and an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 1,2-dihydro-5-acenaphthylenylmethanone with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent production quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE shares structural similarities with other hydrazide derivatives, such as:
- N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE
- 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-1,2-DIHYDRO-5-ACENAPHTHYLENYLMETHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H27N3O |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H27N3O/c34-30(32-31-18-26-15-14-24-13-12-23-6-3-7-28(26)29(23)24)25-10-8-21(9-11-25)19-33-17-16-22-4-1-2-5-27(22)20-33/h1-11,14-15,18H,12-13,16-17,19-20H2,(H,32,34)/b31-18+ |
InChI Key |
OUPZTPZOBIQXGE-FDAWAROLSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=N/NC(=O)C4=CC=C(C=C4)CN5CCC6=CC=CC=C6C5 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NNC(=O)C4=CC=C(C=C4)CN5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11101773.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide](/img/structure/B11101778.png)

![(4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione](/img/structure/B11101789.png)

![5-chloro-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11101794.png)
![2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11101796.png)
![1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101801.png)
![2-[(3,5-Dibromo-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11101808.png)
-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11101809.png)
![1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]](/img/structure/B11101820.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone](/img/structure/B11101833.png)

![4-[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxybenzoic acid](/img/structure/B11101848.png)
